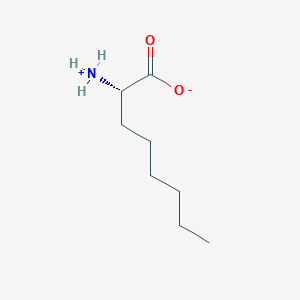

(2S)-2-azaniumyloctanoate

Description

(2S)-2-azaniumyloctanoate is a chiral ammonium carboxylate compound characterized by an octanoic acid backbone with an azaniumyl (NH₃⁺) group at the second carbon in the (S)-configuration.

Properties

IUPAC Name |

(2S)-2-azaniumyloctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily discusses unrelated compounds, such as amino acid derivatives, phosphines, and menthol analogs. Below is an inferred comparison based on structurally or functionally related molecules from the evidence:

Table 1: Comparison with Structurally Related Compounds

Key Inferences:

Chain Length and Functional Groups: (2S)-2-azaniumyloctanoate’s octanoate chain provides greater hydrophobicity compared to shorter-chain analogs like (2S)-2,5-diaminopentanamide . The azaniumyl group differentiates it from non-ionic analogs like menthol derivatives .

Biological and Industrial Relevance: Unlike phosphine ligands (e.g., ), ammonium carboxylates are more likely to interact with biological systems due to their charged nature. Menthol analogs () are used in fragrances, whereas (2S)-2-azaniumyloctanoate’s applications remain speculative without data.

Limitations of Available Evidence

The provided evidence lacks direct information on (2S)-2-azaniumyloctanoate, necessitating reliance on structural analogs. Key gaps include:

- Physicochemical Data : Melting point, solubility, and stability.

- Synthetic Routes: No methods for preparation or purification.

- Biological Activity: No toxicity or efficacy studies.

Recommended Sources for Further Research

To address these gaps, consult:

PubChem or ChemSpider : For structural and property data.

Reaxys or SciFinder : For synthetic protocols.

TOXNET or ECOTOX : For hazard profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.